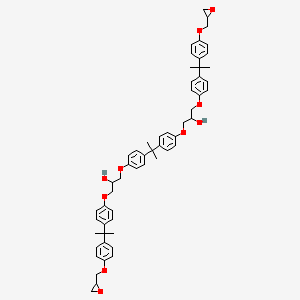
Bisphenol A trimer diglycidyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol A trimer diglycidyl ether is an organic compound derived from bisphenol A and epichlorohydrin. It is a type of epoxy resin, known for its high reactivity and versatility in various applications. This compound is a colorless to pale yellow viscous liquid and is widely used in the production of coatings, adhesives, and composite materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bisphenol A trimer diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the bisphenol A, allowing it to react with epichlorohydrin. The reaction conditions usually include temperatures ranging from 50°C to 100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with precise control over reaction parameters. The process includes the use of large-scale reactors, efficient mixing, and temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol A trimer diglycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various epoxy derivatives, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bisphenol A trimer diglycidyl ether has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of bio-compatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of dental composites and medical adhesives.
Industry: Widely used in the production of high-performance coatings, adhesives, and composite materials for automotive, aerospace, and construction industries.
Mecanismo De Acción
The mechanism of action of bisphenol A trimer diglycidyl ether involves its high reactivity due to the presence of epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks. This cross-linking imparts high mechanical strength, chemical resistance, and thermal stability to the resulting materials. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: A simpler analog with similar reactivity but lower molecular weight.
Bisphenol F diglycidyl ether: Another analog with different structural properties and reactivity.
Bisphenol S diglycidyl ether: A compound with enhanced thermal stability and chemical resistance.
Uniqueness
Bisphenol A trimer diglycidyl ether is unique due to its higher molecular weight and the presence of multiple epoxide groups, which provide enhanced cross-linking capabilities. This results in materials with superior mechanical properties and chemical resistance compared to its simpler analogs.
Propiedades
Número CAS |
57862-49-4 |
|---|---|
Fórmula molecular |
C57H64O10 |
Peso molecular |
909.1 g/mol |
Nombre IUPAC |
1-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C57H64O10/c1-55(2,39-7-19-47(20-8-39)60-31-45(58)33-62-49-23-11-41(12-24-49)56(3,4)43-15-27-51(28-16-43)64-35-53-37-66-53)40-9-21-48(22-10-40)61-32-46(59)34-63-50-25-13-42(14-26-50)57(5,6)44-17-29-52(30-18-44)65-36-54-38-67-54/h7-30,45-46,53-54,58-59H,31-38H2,1-6H3 |
Clave InChI |
DQAHDHIIRYLNQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(COC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)OCC(COC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)OCC8CO8)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















